5-Azaspiro[3.4]octan-6-one
Description
Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry Research
Spirocyclic scaffolds are increasingly sought after in organic and medicinal chemistry for several compelling reasons. Their inherent three-dimensional nature allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This is a significant advantage over traditional flat, aromatic structures.
The incorporation of spirocyclic motifs can also improve the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for the development of effective drug candidates. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons, like in spirocycles, generally correlates with improved pharmacokinetic profiles. The rigidity of the spirocyclic system can lock a molecule into a specific conformation, optimizing its interaction with a target protein and potentially reducing off-target effects. Furthermore, the novelty of these structures is valuable for expanding chemical space and generating new intellectual property.
Structural Features and Nomenclature of the Azaspiro[3.4]octanone Framework
The nomenclature of spiro compounds, as defined by IUPAC, indicates the number of atoms in each ring that are not the shared spiro atom. wipo.int In the case of the azaspiro[3.4]octanone framework, the "[3.4]" denotes a four-membered ring and a five-membered ring connected at the spiro center. The prefix "aza" signifies the presence of a nitrogen atom within the ring system, and its position is indicated by a number. The suffix "-one" points to a ketone functional group.
For 5-Azaspiro[3.4]octan-6-one , the structure consists of a cyclopentane (B165970) ring fused to a β-lactam (a four-membered cyclic amide). The numbering starts from an atom in the smaller ring adjacent to the spiro atom and proceeds around that ring, then through the spiro atom to the larger ring. Thus, the nitrogen atom is at position 5, and the carbonyl group is at position 6.
This core structure can be modified to create a variety of related systems. For instance, 6-Azaspiro[3.4]octan-5-one would have the nitrogen at position 6 and the carbonyl at position 5. nih.govsynhet.com The introduction of other heteroatoms or functional groups leads to a diverse family of molecules with potentially unique properties.
Current Research Landscape Pertaining to this compound
Direct research specifically on this compound is limited in publicly available literature. However, the broader research landscape for azaspiro[3.4]octanone systems indicates a strong interest in their application as building blocks in medicinal chemistry. smolecule.com
Derivatives of the azaspiro[3.4]octane core are being investigated for a range of therapeutic applications. For example, certain 2-azaspiro[3.4]octane derivatives have been explored as M4 receptor agonists for potential use in treating central nervous system disorders. wipo.intgoogle.com Another related structure, 7-oxa-5-azaspiro[3.4]octan-6-one, has been part of the development of monoacylglycerol lipase (B570770) (MGL) modulators. google.com
The research on compounds like 5-Azaspiro[3.4]octane-6,8-dione highlights its role as a versatile scaffold for creating more complex molecules with potential antimicrobial and anticancer properties. The synthesis of various azaspiro[3.4]octanes is an active area of investigation, with the goal of creating novel multifunctional modules for drug discovery. The general consensus is that these spirocyclic systems are valuable starting points for the synthesis of new chemical entities with desirable biological activities. rsc.org
Interactive Data Tables
Properties of Selected Azaspiro[3.4]octanone Systems
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₁₁NO | 125.17 | Contains a β-lactam ring fused to a cyclopentane ring. |
| 6-Azaspiro[3.4]octan-5-one | C₇H₁₁NO | 125.17 | Isomer of this compound. nih.gov |
| 5-Azaspiro[3.4]octane-6,8-dione | C₇H₉NO₂ | 139.15 | Contains two carbonyl groups. |
| 7-Oxa-5-azaspiro[3.4]octan-6-one | C₆H₉NO₂ | 127.14 | An oxygen atom replaces a carbon in the five-membered ring. calpaclab.com |
| 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one | C₈H₁₂INO | 265.09 | Features an iodomethyl substituent. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[3.4]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-2-5-7(8-6)3-1-4-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPWLDDJQQHIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84565-28-6 | |
| Record name | 5-azaspiro[3.4]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the 5 Azaspiro 3.4 Octan 6 One Scaffold
Retrosynthetic Approaches to the 5-Azaspiro[3.4]octan-6-one Core
Retrosynthetic analysis of the this compound scaffold suggests several logical disconnections to simplify the target into more readily available starting materials. The most straightforward approach involves a disconnection across the amide bond of the γ-lactam ring. This C-N bond cleavage leads to a linear γ-amino acid precursor, specifically 1-(aminomethyl)cyclobutane-1-carboxylic acid or its corresponding ester. This precursor simplifies the synthetic challenge to the stereocontrolled synthesis of a quaternary α-amino acid containing a cyclobutane (B1203170) ring. acs.orgsigmaaldrich.com
An alternative retrosynthetic strategy focuses on the construction of the spirocyclic system itself. This involves disconnecting one of the carbon-carbon bonds at the spirocenter. This approach suggests building the pyrrolidinone ring onto a pre-existing cyclobutane or, conversely, constructing the cyclobutane ring onto a pyrrolidine (B122466) derivative. The latter can be envisioned through annulation strategies, such as a [2+2] cycloaddition of a ketene (B1206846) or equivalent onto a methylene (B1212753) pyrrolidine, or an intramolecular cyclization of a suitably functionalized pyrrolidinone. niscpr.res.inrsc.org
Strategies for the Construction of the this compound Core
The construction of the this compound core is achieved through several key synthetic methodologies, each offering distinct advantages in terms of efficiency and precursor accessibility.
Lactonization of Aminoester Precursors
A primary and direct method for the formation of the this compound core is the intramolecular cyclization of a γ-amino acid or its ester derivative. This lactamization is a thermodynamically favorable process for forming five-membered rings. The synthesis begins with the preparation of a 1-(aminomethyl)cyclobutane-1-carboxylic acid ester. Upon activation of the carboxylic acid or under thermal conditions for the ester, the primary amine attacks the carbonyl carbon, leading to the elimination of alcohol or water and the formation of the desired lactam ring. This strategy is highly convergent, as the complexity of the spirocycle is built into the linear precursor. The efficiency of the cyclization can be influenced by the choice of activating agents for the carboxylic acid or the reaction conditions for the ester cyclization. rsc.orgresearchgate.net
Direct Carboxylation of 2-Spiropyrrolidines leading to 5-Azaspiro[3.4]octane-6-carboxylic Acid Derivatives
This strategy involves the introduction of a carboxyl group at the C6 position of a pre-formed 5-azaspiro[3.4]octane ring system. While direct carboxylation with CO2 is a possibility, it often requires specific catalysts and conditions. mdpi.com A more common approach involves the functionalization of a pyrrolidine precursor. For instance, an N-protected 5-azaspiro[3.4]octane can be lithiated at the C6 position, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety.
Alternatively, methods analogous to the synthesis of similar spirocyclic amino acids can be employed. For example, the synthesis of the closely related (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid from a proline derivative highlights a pathway that could be adapted. mdpi.com Another advanced method involves the aerobic copper-catalyzed aminooxygenation of specific alkenyl sulfonamides to generate 2-formylpyrrolidines, which can be subsequently oxidized to the corresponding carboxylic acids. nih.govnih.gov These acids are key intermediates that can be converted to the target lactam.
General Cyclization and Annulation Strategies for Azaspiro[3.4]octanone Derivatives
Broader strategies for constructing the azaspiro[3.4]octanone framework often involve building one ring onto the other in a process known as annulation. rsc.orgnih.govresearchgate.net
[2+2] Cycloaddition: This powerful method is used to construct the cyclobutane ring. A classic example is the Staudinger ketene-imine cycloaddition, where an imine derived from a pyrrolidone reacts with a ketene to form a spiro-β-lactam. digitellinc.comugent.be While this yields a four-membered lactam, subsequent ring expansion strategies could potentially convert it into the desired γ-lactam. More directly, a [2+2] cycloaddition between an alkene and a ketene can be used to form a spiro-cyclobutanone, which can then be converted to the lactam via a Beckmann or Schmidt rearrangement. niscpr.res.innih.gov
Ring Expansion: A Beckmann rearrangement of a spiro[3.4]octan-5-one oxime can provide a regioselective route to this compound. The success of this method depends on the ability to selectively synthesize the required spiro ketone and control the migration of the quaternary carbon during the rearrangement. nih.gov
[3+2] Cycloaddition: Formal [3+2] cycloaddition reactions have been developed to construct spiro-γ-lactam motifs stereoselectively, providing a direct route to the core structure. nih.govnih.govresearchgate.net
| Strategy | Key Reaction | Precursors | Ref. |
| Annulation | Intramolecular alkylation | Cyclopentanone and azetidinone derivatives | rsc.org |
| Cycloaddition | Ketene-imine [2+2] cycloaddition | Pyrrolidone-derived imine, ketene | digitellinc.com |
| Ring Expansion | Beckmann Rearrangement | Spiro[3.4]octan-5-one | nih.gov |
| Cycloaddition | Formal [3+2] Cycloaddition | Ester enolates, imines | nih.govnih.gov |
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure this compound is crucial for its application in medicinal chemistry. This is achieved primarily through asymmetric synthetic routes that control the stereochemistry at the spirocyclic carbon center.
Asymmetric Synthetic Routes
Several asymmetric strategies can be employed to access chiral enantiomers of the target compound.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. digitellinc.comwikipedia.org For instance, starting from a chiral proline or a related cyclic amino acid derivative, the cyclobutane ring can be constructed while retaining the initial stereochemistry. This method is often efficient as the chirality is sourced from inexpensive natural products. nih.gov
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. In the context of spirolactam synthesis, several catalytic methods are relevant.
Phase-Transfer Catalysis: As demonstrated in the synthesis of the analogous 5-azaspiro[2.4]heptane-6-carboxylic acid, a chiral phase-transfer catalyst (e.g., derived from chinchonidine) can mediate the asymmetric alkylation of a glycine (B1666218) imine derivative to build the spirocyclic core with high enantioselectivity. mdpi.com
Organocatalysis: Chiral secondary amines can catalyze organocascade reactions, such as Michael additions of ketoamides to unsaturated aldehydes, to generate spirocyclic lactams with high diastereo- and enantioselectivity. researchgate.net
Chiral Lewis Acid/Base Catalysis: Asymmetric bromolactonizations catalyzed by chiral bifunctional sulfides have been shown to be effective in producing chiral α-spiro-γ-lactones, a methodology that could be adapted for the synthesis of the target molecule. acs.org
The selection of a specific asymmetric route depends on the desired enantiomer and the availability of starting materials and catalysts. Chiral separation of racemic mixtures via chromatography with a chiral stationary phase is also a viable, though often less efficient, alternative for obtaining enantiopure material. nih.gov
| Asymmetric Method | Principle | Key Reagent/Catalyst | Ref. |
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials | L-Proline or other chiral amino acids | wikipedia.orgnih.gov |
| Phase-Transfer Catalysis | Asymmetric alkylation using a chiral catalyst | Chinchonidine-derived catalyst | mdpi.com |
| Organocatalysis | Enantioselective cascade reaction | Chiral secondary amine (e.g., diarylprolinol silyl (B83357) ether) | researchgate.net |
| Chiral Lewis Base Catalysis | Enantioselective halolactonization | BINOL-derived chiral bifunctional sulfide | acs.org |
Diastereoselective Approaches
The asymmetric synthesis of the this compound scaffold is crucial for its application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. Diastereoselective strategies aim to control the three-dimensional arrangement of atoms at newly formed stereocenters. A prominent method for achieving such control is through [3+2] cycloaddition reactions. nih.govacs.org
In a relevant study on a closely related spiro-γ-lactam system, a formal [3+2] cycloaddition was employed to construct the core structure with high diastereoselectivity. nih.gov This approach involves the reaction of a metalated azomethine ylide with an appropriate dipolarophile. The inherent facial bias of the reactants, often dictated by steric or electronic factors, directs the approach of the dipole and dipolarophile, leading to the preferential formation of one diastereomer. For instance, the reaction can be designed such that the substituents on the cyclobutane ring precursor effectively shield one face of the molecule, forcing the incoming reactant to attack from the less hindered side.
One reported stereoselective formal [3+2] cycloaddition reaction to construct a key spiro-γ-lactam motif resulted in the formation of the product as a single isolated diastereomer. acs.org The oxidation of the resulting imine using meta-chloroperoxybenzoic acid (mCPBA) also proceeded with high stereoselectivity, yielding the target lactam in a 90% yield as a single diastereomer. acs.org
Another example, in the synthesis of 6,7-diazaspiro[3.4]octanes, utilized a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines. This reaction yielded the desired spirocyclic product with a diastereomeric ratio of 1.7:1. researchgate.net Further optimization of the catalyst and reaction conditions could potentially enhance this diastereoselectivity.
The table below summarizes findings from diastereoselective syntheses of analogous spirocyclic lactam systems.
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Formal [3+2] Cycloaddition | Azomethine Ylide, α,β-Unsaturated Ester | - | Single Diastereomer | - | nih.gov |
| Imine Oxidation | Spirocyclic Imine | mCPBA | Single Diastereomer | 90% | acs.org |
| Scandium-Catalyzed Spirocyclization | Bicyclo[1.1.0]butane, Azomethine Imine | Sc(OTf)₃ | 1.7:1 | 87% | researchgate.net |
| Asymmetric Synthesis | - | Chiral Secondary Amine | up to 98:2 | up to 89% | researchgate.net |
Advanced Synthetic Techniques and Reaction Condition Optimization
The development of advanced synthetic techniques and the meticulous optimization of reaction conditions are paramount for the efficient and selective synthesis of the this compound scaffold. These efforts aim to improve yields, enhance diastereoselectivity, and promote more sustainable chemical processes.
Lewis Acid Catalysis:
The use of Lewis acids as catalysts has been shown to be effective in the synthesis of related spirocyclic systems. In the synthesis of 6,7-diazaspiro[3.4]octanes, various Lewis acids were screened, with Scandium(III) triflate (Sc(OTf)₃) proving to be the most effective, affording the product in 87% yield. researchgate.net The optimization of reaction conditions revealed that the choice of solvent also played a critical role, with 1,2-dichloroethane (B1671644) (DCE) being superior to other solvents like toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). researchgate.net This highlights the importance of a systematic approach to optimizing catalytic reactions for the construction of spirocyclic frameworks.
Ultrasound-Assisted Synthesis:
An emerging advanced synthetic technique is the use of ultrasound irradiation to promote chemical reactions. A sonochemical synthetic strategy has been reported for the rapid and diastereoselective synthesis of spiro-fused-γ-lactams. rsc.org This method, which involves a Ugi azide/domino process, offers several advantages over traditional methods, including significantly reduced reaction times and often milder reaction conditions. The use of ultrasound can enhance mass transfer and accelerate reaction rates, leading to improved efficiency.
Reaction Condition Optimization for Selectivity:
The following table details the optimization of reaction conditions for a scandium-catalyzed spirocyclization reaction relevant to the synthesis of azaspiro[3.4]octane systems.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Sc(OTf)₃ | DCE | 60 | 87 | 1.7:1 | researchgate.net |
| Yb(OTf)₃ | DCE | 60 | 82 | 1.5:1 | researchgate.net |
| In(OTf)₃ | DCE | 60 | 75 | 1.5:1 | researchgate.net |
| Sc(OTf)₃ | Toluene | 60 | 65 | 1.6:1 | researchgate.net |
| Sc(OTf)₃ | DCM | 60 | 58 | 1.5:1 | researchgate.net |
| Sc(OTf)₃ | THF | 60 | 45 | 1.3:1 | researchgate.net |
Advanced Structural Characterization and Conformational Analysis of 5 Azaspiro 3.4 Octan 6 One and Its Analogues
Spectroscopic Analysis for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is indispensable for the unambiguous characterization of the 5-azaspiro[3.4]octan-6-one framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
NMR spectroscopy stands as a cornerstone for the detailed structural analysis of this compound in solution. nih.govresearchgate.netresearchgate.netresearchgate.net Through various NMR experiments, it is possible to map out the complete atomic connectivity and infer the molecule's preferred three-dimensional arrangement.
The ¹H NMR spectrum of a typical this compound derivative provides initial, crucial information about the proton environments within the molecule. nih.govresearchgate.net Generally, protons on the cyclobutane (B1203170) ring, particularly those at the spiro-junction, appear in the upfield region of the spectrum. For instance, in related spirocyclic compounds, protons at a spiro-junction can exhibit chemical shifts in the range of δ 1.8–2.5 ppm. The protons on the carbons adjacent to the nitrogen and carbonyl group in the lactam ring will be shifted downfield due to the deshielding effects of these heteroatoms.
The ¹³C NMR spectrum offers direct insight into the carbon skeleton. bhu.ac.in Key resonances include the carbonyl carbon of the lactam, which typically appears significantly downfield (around δ 170–180 ppm or even higher), and the spiro carbon, which is a quaternary carbon and will have a characteristic chemical shift. The remaining methylene (B1212753) carbons of the cyclobutane and pyrrolidinone rings will have distinct signals in the aliphatic region of the spectrum. The specific chemical shifts are sensitive to the substituents on the rings.
Interactive Data Table: Representative NMR Spectral Data for a Generic this compound Analogue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C1, C2, C3 | 1.8 - 2.5 | 20 - 40 | Cyclobutane ring protons and carbons |
| C4 | - | 50 - 60 | Spiro quaternary carbon |
| C7 | 3.0 - 3.5 | 40 - 50 | Methylene group adjacent to nitrogen |
| C8 | 2.2 - 2.8 | 30 - 40 | Methylene group adjacent to carbonyl |
| C6 | - | 170 - 180 | Lactam carbonyl carbon |
| N-H | 7.5 - 8.5 | - | Lactam proton (can be broad and exchangeable) |
Note: The chemical shift values are approximate and can vary based on the solvent and specific substituents on the molecule.
To definitively assign the ¹H and ¹³C signals and to establish the connectivity and relative stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. ox.ac.ukemerypharma.com For this compound, COSY spectra would show correlations between the geminal and vicinal protons on the cyclobutane ring and within the five-membered lactam ring, confirming the sequence of methylene groups. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between protons on the cyclobutane ring and those on the lactam ring can help to define the relative orientation of the two rings.
The spirocyclic framework of this compound may exhibit conformational flexibility. Variable-temperature (VT) NMR studies are instrumental in probing these dynamic processes. nih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. researchgate.net If the molecule is undergoing rapid conformational exchange at room temperature, the observed spectrum will be an average of the different conformations. As the temperature is lowered, the rate of exchange may slow down, leading to the decoalescence of signals and the appearance of separate resonances for each conformer. columbia.edu This allows for the determination of the energy barriers for conformational interchange and the relative populations of the different conformers. researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. msu.edu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edu Electron ionization (EI) often leads to characteristic fragmentation pathways that can help to identify the different components of the molecule. uni-saarland.de For this compound, common fragmentation pathways could include:
Cleavage of the lactam ring: This could lead to the loss of CO or other small fragments from the five-membered ring.
Fragmentation of the cyclobutane ring: The four-membered ring can undergo cleavage to produce characteristic neutral losses.
Retro-Diels-Alder type reactions: Depending on the substitution pattern, fragmentation resembling a retro-[2+2] cycloaddition might be observed.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (C₇H₁₁NO)
| m/z Value | Possible Fragment | Notes |
| 125 | [M]⁺ | Molecular Ion |
| 97 | [M - CO]⁺ | Loss of carbon monoxide from the lactam |
| 83 | [M - C₂H₄O]⁺ | Fragmentation involving the lactam ring |
| 69 | [C₅H₉]⁺ | Fragment corresponding to the cyclobutane portion |
| 56 | [C₄H₈]⁺ | Fragment from the cyclobutane ring |
Note: The observed fragments and their relative intensities can vary depending on the ionization method and the energy used.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.govresearchgate.netnih.gov The IR spectrum provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. mdpi.com
The most prominent and diagnostic absorption band in the FTIR spectrum of this compound will be the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears as a strong absorption in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by ring strain and any substituents.
Other important vibrational bands include:
N-H stretch: For the unsubstituted lactam, a peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration would be expected. This band is often broad due to hydrogen bonding.
C-H stretch: Aliphatic C-H stretching vibrations from the methylene groups of the cyclobutane and lactam rings will appear in the region of 2850-3000 cm⁻¹.
C-N stretch: The C-N stretching vibration of the lactam will be present in the fingerprint region of the spectrum, typically around 1200-1350 cm⁻¹.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Lactam C=O | Stretch | 1650 - 1700 | Strong |
| N-H | Stretch | 3200 - 3400 | Medium, Broad |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Structural Determination
Absolute Configuration Assignment and Torsion Angle Analysis
In the realm of spirocyclic compounds, the determination of absolute configuration is paramount, especially for chiral molecules. For instance, in a study of novel spiro derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the absolute stereochemistry of a complex analogue was unequivocally determined using X-ray crystallography. This technique allowed for the precise assignment of the spatial arrangement of substituents around the stereogenic centers.
Torsion angles, which describe the rotation around a chemical bond, are critical in defining the conformation of the fused ring systems in azaspiro[3.4]octanes. The analysis of these angles reveals the extent of ring puckering and the relative orientation of the different parts of the molecule. For example, the cyclobutane and pyrrolidinone rings in these structures are not planar and adopt specific puckered conformations to minimize steric strain.
Table 1: Selected Crystallographic Data for an Analogue of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.78 |
| c (Å) | 19.32 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Note: Data presented is for a representative analogue due to the lack of specific data for this compound. |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. In analogues of this compound, hydrogen bonding often plays a significant role in dictating the supramolecular architecture. The amide proton (N-H) and the carbonyl oxygen (C=O) of the lactam ring are potent hydrogen bond donor and acceptor sites, respectively.
Computational Studies of Conformational Preferences
Computational chemistry provides a powerful lens through which to explore the conformational landscape and energetic properties of molecules, offering insights that are often complementary to experimental data.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a staple in the computational chemist's toolkit for its ability to provide accurate predictions of molecular structures and energies at a manageable computational cost. For azaspiro[3.4]octane systems, DFT calculations are employed to optimize the ground state geometries of different possible conformers and to determine their relative stabilities. These calculations can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy.
For instance, computational studies on related spirocyclic lactams have been used to explore the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. This information is crucial for understanding the dynamic behavior of these molecules in solution.
Table 2: Calculated Relative Energies of this compound Conformers (Hypothetical)
| Conformer | Relative Energy (kcal/mol) |
| A (Twist) | 0.00 |
| B (Envelope) | 1.5 |
| Note: This data is hypothetical and for illustrative purposes, as specific computational studies on this compound are not readily available. |
Comparison of Computed and Experimental Spectroscopic Parameters
A powerful validation of computational methods comes from the comparison of calculated spectroscopic parameters with those obtained experimentally. For example, after optimizing the geometry of a molecule using DFT, its vibrational frequencies can be calculated. These calculated frequencies can then be compared to the experimental infrared (IR) spectrum. A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed geometry and electronic structure.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental data. This comparison can aid in the assignment of complex NMR spectra and provide further validation for the computed molecular structure. While specific comparative studies for this compound are not available, this approach has been widely and successfully applied to a vast range of organic molecules.
Chemical Reactivity and Derivatization Potential of the 5 Azaspiro 3.4 Octan 6 One Scaffold
Reactivity of the Lactam Carbonyl Moiety
The γ-lactam embedded within the 5-azaspiro[3.4]octan-6-one framework contains a reactive carbonyl group that is susceptible to a variety of transformations typical of amides.
The carbonyl carbon of the lactam is electrophilic and can undergo nucleophilic attack. smolecule.com This reactivity allows for the addition of various nucleophiles, which can lead to the formation of intermediates such as hemiaminals or, upon ring opening, amino alcohols. For instance, reactions with potent nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithiums) can be employed to introduce new carbon-carbon bonds at this position. google.com The reactivity of the carbonyl group facilitates nucleophilic additions, making it a key site for structural modification.
Table 1: Examples of Nucleophilic Additions on Lactam Carbonyls
| Reagent Type | Potential Product | Reference |
| Organometallic Reagents (e.g., Grignard) | Ring-opened amino alcohols or tertiary alcohols | google.com |
| Hydride Reagents | Alcohols/Diols | smolecule.com |
| Various Nucleophiles | Alcohols or Amines | smolecule.com |
The lactam carbonyl can be completely reduced to a methylene (B1212753) group, transforming the this compound into the corresponding saturated 5-azaspiro[3.4]octane. This transformation is typically achieved using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of lactams to cyclic amines. smolecule.com This reaction is fundamental for converting the lactam scaffold into a spirocyclic amine, which can serve as a versatile intermediate for further functionalization in synthetic sequences.
Functionalization of the Endocyclic Nitrogen Atom
The nitrogen atom of the lactam is a key handle for introducing molecular diversity. Its reactivity allows for the attachment of a wide range of substituents through various reactions.
The endocyclic nitrogen can readily participate in acylation and alkylation reactions. smolecule.com Acylation, often performed using acyl chlorides or anhydrides, results in the formation of N-acyl derivatives. A common strategy in multi-step syntheses involves the protection of this nitrogen with groups like the tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. chemrxiv.org
Alkylation of the nitrogen atom introduces alkyl or aryl groups, significantly expanding the chemical space accessible from the parent scaffold. smolecule.com For example, N-alkylation has been used to introduce fluorophenyl groups, which can enhance biological activity. evitachem.com This functionalization is crucial for building libraries of compounds for drug discovery, allowing for the modulation of properties such as solubility and receptor binding affinity. bldpharm.comacs.org
Table 2: Functionalization Reactions of the Endocyclic Nitrogen
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Boc-anhydride | N-Boc protected spirocycle | chemrxiv.org |
| Acylation | Amine (in amide formation) | N-acylated derivative | smolecule.com |
| Alkylation | Piperazine (B1678402) aryl derivatives | N-arylpiperazinyl derivative | acs.org |
| Alkylation | Iodomethane | N-methylated derivative |
Manipulation of the Cyclobutane (B1203170) and Pyrrolidine (B122466) Ring Systems
The construction of the spiro[3.4]octane core itself involves sophisticated chemical strategies that manipulate the formation of the cyclobutane and pyrrolidine rings. Methodologies for assembling these spirocyclic scaffolds often rely on key transformations like intramolecular SN2 alkylation. researchgate.net The cyclobutane ring, for instance, can be formed via [2+2] cycloaddition reactions or intramolecular nitrene insertion. researchgate.net The pyrrolidine ring can be synthesized through ring-closing metathesis. researchgate.netresearchgate.net While these methods are primarily used for the initial construction, they highlight the chemical pathways that can be potentially adapted for further manipulation of the ring systems, such as ring expansion, contraction, or cleavage under specific conditions. However, harsh conditions can also lead to the degradation of the 5-azaspiro[3.4]octane structure. researchgate.net
Potential for Diverse Chemical Transformations and Library Synthesis
The this compound scaffold is a valuable building block for creating diverse chemical libraries for drug discovery. researchgate.net Its inherent three-dimensional structure is a desirable feature for moving beyond the "flatland" of aromatic compounds often found in medicinal chemistry. researchgate.net The functional handles on the scaffold—the lactam carbonyl, the endocyclic nitrogen, and the spirocyclic core—allow for a multitude of chemical transformations.
Researchers have utilized this scaffold to generate libraries of novel compounds. For example, it has been used as a bioisostere for other chemical moieties in the development of potent and selective enzyme inhibitors, such as those for monoacylglycerol lipase (B570770) (MAGL). acs.org By systematically modifying the scaffold through reactions like acylation and alkylation, libraries of derivatives with varying substituents can be rapidly synthesized and screened for biological activity. acs.orgscribd.com This capacity for diverse derivatization makes this compound and related structures ideal for exploring chemical space in the search for new therapeutic agents. researchgate.netnih.gov
Academic Research Applications of 5 Azaspiro 3.4 Octan 6 One As a Molecular Scaffold and Building Block
Strategic Building Block in Complex Organic Synthesis
The rigid framework of 5-Azaspiro[3.4]octan-6-one, which features a spiro-fused cyclobutane (B1203170) and a γ-lactam ring, makes it an attractive starting point for the synthesis of more elaborate molecular structures. While specific, documented examples of this compound being used as a foundational element in the total synthesis of natural products are not extensively reported in publicly available literature, its potential as a versatile intermediate is evident from the broader context of azaspirocyclic chemistry. The principles of diversity-oriented synthesis often leverage such unique building blocks to access novel chemical space.
Access to Highly Functionalized Spirocyclic Compounds
The chemical reactivity of the lactam functionality within this compound provides a handle for a variety of chemical transformations. These can include reduction of the amide bond to yield the corresponding cyclic amine, or N-alkylation/arylation to introduce diverse substituents. Such modifications are fundamental steps in the construction of libraries of spirocyclic compounds for screening in drug discovery programs. The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported as providing multifunctional modules for medicinal chemistry, highlighting the general utility of the azaspiro[3.4]octane core in creating diverse and complex molecules researchgate.netnih.gov. The functionalization of related azaspiro[3.4]octane systems, such as 2,6-diazaspiro[3.4]octanes, has been successfully employed to create a variety of derivatives with potential therapeutic applications mdpi.com.
Integration into Natural Product Synthesis Efforts
Although direct integration of this compound into the total synthesis of natural products is not prominently documented, the prevalence of spirocyclic motifs in a wide range of natural alkaloids and other bioactive compounds underscores the importance of developing synthetic routes to and from such scaffolds. The synthesis of functionalized pyrrolidines, piperidines, and azepines from related azaspirocycles demonstrates their relevance in constructing scaffolds of considerable interest for chemistry-driven drug discovery, which often takes inspiration from natural product architectures nih.gov. The overarching goal of natural product synthesis is the efficient construction of complex molecular architectures, and building blocks like this compound hold the potential to streamline the synthesis of certain spirocyclic natural products or their analogues.
Significance as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Spirocyclic scaffolds are increasingly recognized as privileged structures due to their inherent three-dimensionality, which allows for a more precise and favorable interaction with the binding sites of proteins researchgate.net. The 2,6-diazaspiro[3.4]octane core, a close relative of this compound, is considered an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities mdpi.com.
Role of Spirocyclic Frameworks in Modulating Physicochemical Properties
The introduction of a spirocyclic core, such as that of this compound, into a drug candidate can significantly influence its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
A key parameter in modern drug design is the fraction of sp³-hybridized carbons (Fsp³), which quantifies the three-dimensionality of a molecule. It has been observed that compounds with a higher Fsp³ count tend to have a greater probability of success in clinical trials. Spirocyclic systems, by virtue of their spiro-fused nature, inherently possess a high Fsp³ character bldpharm.com. The quaternary carbon at the spirocenter forces the attached rings into orthogonal orientations, leading to a departure from the "flat" structures that are often associated with poor pharmacokinetic properties. The incorporation of a this compound scaffold would be expected to increase the Fsp³ of a molecule, thereby enhancing its three-dimensional character and potentially improving its drug-like properties.
| Scaffold Type | Example Structure | Total Carbons | sp³ Carbons | Fsp³ |
|---|---|---|---|---|
| Acyclic | Diethylamine | 4 | 4 | 1.00 |
| Monocyclic (Aromatic) | Pyridine | 5 | 0 | 0.00 |
| Monocyclic (Saturated) | Piperidine (B6355638) | 5 | 5 | 1.00 |
| Spirocyclic | 5-Azaspiro[3.4]octane | 7 | 7 | 1.00 |
The rigid conformation imparted by a spirocyclic scaffold can lead to improved metabolic stability. By restricting the number of available conformations, the molecule may be less susceptible to metabolism by enzymes such as cytochrome P450s nih.gov. The introduction of a spirocyclic motif can block potential sites of metabolism that would otherwise be accessible in a more flexible acyclic or monocyclic analogue.
| Physicochemical Property | General Impact of Spirocycle Incorporation | Potential Advantage in Drug Discovery |
|---|---|---|
| Three-Dimensionality (Fsp³) | Increase | Improved solubility, reduced promiscuity, better clinical success rates |
| Conformational Rigidity | Increase | Enhanced binding affinity and selectivity, improved metabolic stability |
| Lipophilicity (logP/logD) | Can be modulated | Optimization of ADME properties |
| Aqueous Solubility | Can be improved | Better bioavailability |
Structure-Activity Relationship (SAR) Studies Enabled by the Azaspiro[3.4]octanone Scaffold
The rigid framework of the azaspiro[3.4]octanone scaffold is particularly advantageous for conducting Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The defined geometry of the spirocycle allows chemists to systematically modify peripheral substituents and observe the resulting changes in potency, selectivity, and pharmacokinetic properties with a higher degree of predictability. bldpharm.com
Further SAR studies on related chiral azaspirocycles, such as 6-azaspiro[2.5]octanes, have demonstrated that stereochemistry at the spirocenter can be a critical determinant of biological activity. For instance, after chiral separation, the R-enantiomer of a series of M₄ muscarinic acetylcholine (B1216132) receptor antagonists showed significantly higher potency than the S-enantiomer, guiding subsequent optimization efforts. nih.govresearchgate.net This highlights how the azaspiro[3.4]octanone scaffold provides a robust platform for dissecting the specific structural requirements for interaction with biological targets.
Table 1: Illustrative SAR Insights from Azaspiro Scaffolds
| Scaffold Modification | Observed Effect on Biological Activity | Rationale |
|---|---|---|
| Substitution on the Nitrogen Atom | Modulates potency and selectivity. | Alters interaction with receptor binding pockets and physicochemical properties. |
| Functionalization of the Cyclobutane Ring | Impacts target binding and metabolic stability. | Introduces new vectors for interaction and can block sites of metabolism. |
| Variation of Spiro-Ring Size | Alters the spatial orientation of substituents. | Fine-tunes the geometry to optimize fit within a binding site. |
| Introduction of Chirality at Spirocenter | Can lead to significant differences in potency between enantiomers. nih.gov | Biological targets are chiral, leading to stereospecific interactions. |
The concept of "chemical space" describes the vast ensemble of all possible organic molecules. A key goal in drug discovery is to explore this space to identify novel bioactive compounds. nih.govresearchgate.net Spirocyclic scaffolds like this compound are particularly effective for this purpose because their inherent three-dimensionality allows researchers to move beyond the predominantly flat structures of many traditional aromatic compounds, a strategy often called "escaping from flatland". researchgate.net
The spirocenter acts as a fixed point from which substituents project into three-dimensional space in well-defined vectors. researchgate.net This rigid, non-planar structure is rich in sp³-hybridized carbons, a characteristic that is increasingly recognized as a feature of successful drug candidates. bldpharm.com By synthesizing libraries of compounds based on the azaspiro[3.4]octanone core, researchers can systematically probe the chemical space in a controlled manner, leading to the discovery of molecules with novel biological activities and improved physicochemical properties. researchgate.netsigmaaldrich.com This controlled exploration is crucial for navigating the immense possibilities of chemical space to find promising new drug candidates. youtube.combiosolveit.de
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance the compound's biological activity or optimize its pharmacokinetic profile. Strained spiro heterocycles, including azaspiro[3.4]octanone derivatives, are increasingly being used as bioisosteres for common cyclic motifs. researchgate.net
For example, azaspirocycles can serve as effective surrogates for piperidine, morpholine, or piperazine (B1678402) rings, which are frequently found in drug molecules. researchgate.netresearchgate.net The replacement of a flexible piperidine ring with a more rigid 1-azaspiro[3.3]heptane, a related spirocycle, has been shown to result in novel analogues with retained or enhanced activity. nih.gov Such replacements can offer several advantages:
Improved Physicochemical Properties: Exchanging a traditional ring system for an azaspirocycle can modulate properties like solubility and lipophilicity (LogP), which are critical for a drug's absorption and distribution. bldpharm.com
Enhanced Metabolic Stability: The quaternary spirocenter can block potential sites of metabolic degradation, leading to a longer half-life in the body.
Novelty and Patentability: Incorporating these unique scaffolds can lead to new chemical entities with distinct intellectual property rights. researchgate.net
The use of azaspiro[3.4]octanone and related motifs as bioisosteric replacements allows medicinal chemists to fine-tune molecular properties and explore novel chemical space around a validated pharmacophore. researchgate.net
Computational Approaches in Scaffold-Based Drug Discovery
Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the this compound scaffold, docking studies are used to predict how its derivatives will bind to the active site of a biological target, such as an enzyme or receptor. ekb.egdergipark.org.tr
The process involves placing a 3D model of the ligand (the azaspiro[3.4]octanone derivative) into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. unair.ac.id These simulations can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is invaluable for understanding the mechanism of action and for rationally designing new derivatives with improved potency and selectivity.
Table 2: Representative Data from a Hypothetical Molecular Docking Study
| Compound | Modification on Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Derivative A | -H on Nitrogen | -7.5 | Hydrogen bond with Serine residue |
| Derivative B | -CH₃ on Nitrogen | -7.9 | Hydrogen bond with Serine, hydrophobic interaction with Leucine |
| Derivative C | -Benzyl on Nitrogen | -9.2 | Hydrogen bond with Serine, hydrophobic interaction with Leucine, π-π stacking with Phenylalanine |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org For derivatives of the this compound scaffold, a QSAR model can be developed by correlating calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally measured activities. nih.gov
A robust QSAR model can be expressed as an equation: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
Once a statistically valid model is established, it can be used to predict the biological activity of novel, unsynthesized compounds based solely on their structure. unair.ac.id This predictive power significantly accelerates the drug discovery process by helping to prioritize which compounds to synthesize and test, thereby saving time and resources. Both linear and non-linear models can be developed, with the latter often capturing more complex relationships between structure and activity. frontiersin.org
Exploratory Applications in Material Science Research
Beyond medicinal chemistry, the unique structural and electronic properties of spiro heterocycles suggest potential applications in material science. nih.gov Azaheterocyclic compounds, in general, are building blocks for materials with interesting electronic and optical properties, such as organic conductors, photovoltaic cells, and organic light-emitting diodes (OLEDs).
The incorporation of rigid, three-dimensional spirocyclic units like this compound into polymers can lead to materials with novel topologies and properties. researchgate.net For example, spiro-fluorene structures have been used to create cyclic olefin polymers with high refractive indices, low birefringence, high thermal stability, and good solubility, making them suitable for optical applications. acs.org Spirocyclic polymers have also been investigated for advanced membrane-based separations. The rigidity of the spiro-center creates polymers with intrinsic microporosity (PIMs) that are less prone to swelling and can be used for challenging separations of complex hydrocarbon mixtures, such as crude oil fractionation. advanceseng.comqmul.ac.uk The synthesis of triblock copolymers with a spirocyclic mid-block demonstrates the potential to create new macromolecular topologies with unique physical properties compared to their linear counterparts. mdpi.com While still an emerging area, the use of spiro scaffolds like this compound offers a promising avenue for the development of next-generation functional materials. nih.gov
Emerging Research Avenues and Future Perspectives for 5 Azaspiro 3.4 Octan 6 One Chemistry
Development of Novel and Efficient Synthetic Routes to 5-Azaspiro[3.4]octan-6-one
Key emerging strategies include:
[3+2] Cycloaddition Reactions: This approach is a powerful tool for constructing five-membered rings. Research into formal [3+2] cycloaddition reactions to build spiro-γ-lactam motifs is a promising avenue. nih.gov For instance, the reaction between a cyclobutane-derived dipolarophile and a suitable three-atom component could, in principle, assemble the core structure in a single, highly convergent step. While demonstrated for other complex spiro-lactams, the application of this logic to the this compound system is a key area for future exploration. nih.gov
Ring-Closing Metathesis (RCM): Diversity-oriented syntheses have employed RCM to create various azaspirocycles. acs.org A potential route to this compound could involve the synthesis of a diene precursor containing a cyclobutane (B1203170) moiety, followed by an RCM reaction to form the γ-lactam ring.
Intramolecular Cyclization/Annulation: Strategies involving the intramolecular cyclization of a suitably functionalized cyclobutane precursor are being explored. For the related 2-azaspiro[3.4]octane, several successful routes have been developed based on the annulation of either the cyclopentane (B165970) or the four-membered azetidine (B1206935) ring, using readily available starting materials and conventional transformations. rsc.org Adapting these annulation strategies to incorporate the lactam functionality at the 6-position is a logical next step.
A comparison of potential synthetic strategies, based on methodologies developed for analogous spirocyclic systems, is presented below.
| Synthetic Strategy | Key Transformation | Potential Advantages | Challenges for this compound | Reference Analogues |
| [3+2] Cycloaddition | Reaction of a dipole with a dipolarophile | High convergency, potential for stereocontrol | Identification of suitable cyclobutane-based components and control of regioselectivity. nih.gov | Ansalactam core nih.gov, 2-Oxa-6-azaspiro[3.4]octane researchgate.net |
| Intramolecular Annulation | Cyclization onto a pre-formed ring | Use of simple, conventional reactions | Multi-step nature, potential for low overall yield. | 2-Azaspiro[3.4]octane rsc.org |
| Staudinger [2+2] Cycloaddition | Reaction of a ketene (B1206846) with an imine | Direct formation of β-lactam ring | Requires subsequent ring expansion to form the γ-lactam. | Spiro-β-lactams digitellinc.com |
| Radical Cyclization | Intramolecular cyclization of a radical precursor | Formation of sterically hindered C-C bonds | Control of stereochemistry and potential for undesired side reactions. | Proposed for Ansalactam biosynthesis nih.gov |
Advanced Enantioselective Strategies for Accessing Chiral Isomers
The spiro carbon atom in this compound is a quaternary stereocenter, meaning the molecule is chiral. As the biological activity of chiral molecules is often dependent on their absolute stereochemistry, the development of enantioselective synthetic methods is paramount.
Future research in this area is directed towards several key catalytic approaches:
Transition-Metal Catalysis: Nickel-catalyzed enantioselective reactions have emerged as a powerful tool for forging spirocyclic all-carbon quaternary centers. acs.org For example, the intramolecular addition of lactone enolates to aryl nitriles has been shown to produce spirocycles with high enantioselectivity. acs.orgthieme-connect.com Adapting this methodology to an intramolecular cyclization of a cyclobutane-tethered substrate could provide enantioenriched this compound.
Organocatalysis: Chiral organocatalysts, such as phosphoric acids or their derivatives, are increasingly used to synthesize chiral spirocycles. rsc.orgacs.org An enantioselective synthesis of spiro-γ-lactams has been achieved via a sequential C-H olefination/asymmetric [4+1] spirocyclization under a Cobalt(II)/chiral spiro phosphoric acid (SPA) binary system. researchgate.net The development of similar organocatalytic cyclizations or dearomatization reactions starting from planar, achiral precursors represents a highly attractive and atom-economical strategy.
Phase-Transfer Catalysis: For the synthesis of a structurally related proline analogue, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key step involved a one-pot double allylic alkylation using a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This highlights the potential of phase-transfer catalysis for establishing the spirocyclic stereocenter with high fidelity.
Mechanistic Investigations of Complex Transformations Involving the Spiro Scaffold
The inherent ring strain of the cyclobutane moiety and the steric hindrance around the spirocenter can lead to unusual reactivity and complex molecular transformations. A deeper mechanistic understanding of these processes is crucial for optimizing existing reactions and discovering new ones.
Future research should focus on:
Investigating Reaction Pathways: In the synthesis of some spiro-γ-lactams via [3+2] cycloaddition, unexpected ring-expansion products have been observed. nih.gov It is hypothesized that increased sterics in certain substrates may slow the desired reaction, allowing alternative pathways to dominate. nih.gov Detailed mechanistic studies, combining experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, are needed to elucidate the factors that govern these divergent reaction pathways.
Understanding Ring Strain Effects: The cyclobutane ring in the this compound scaffold possesses significant ring strain. libretexts.org This strain is a key thermodynamic driving force in ring-opening reactions. researchgate.net Mechanistic studies on the controlled ring-opening or ring-expansion of the cyclobutane portion could unlock novel synthetic routes to more complex heterocyclic systems. Computational studies can be employed to quantify this ring strain and predict its influence on reactivity. researchgate.netmdpi.comosti.gov
Stereoelectronic Control: The fixed three-dimensional orientation of substituents on the spirocyclic scaffold can exert profound stereoelectronic effects on its reactivity. Future work will involve probing how the rigid geometry of the scaffold influences the transition states of reactions occurring at various positions on the molecule, leading to highly diastereoselective transformations.
Rational Design of this compound Derivatives for Targeted Research Applications
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block for medicinal chemistry. researchgate.net Unlike flexible or planar molecules, this scaffold can position substituents in well-defined vectors in space, potentially leading to enhanced binding affinity and selectivity for biological targets.
A prime example of this design principle can be seen in the development of derivatives of the related 2,6-diazaspiro[3.4]octan-7-one scaffold as potent antagonists for the Sigma-1 receptor (σ1R), a promising target for pain management. nih.gov
Key aspects of rational design include:
Scaffold-Based Drug Design: Using the this compound core as a central scaffold, derivatives can be designed where functional groups are systematically varied to probe interactions with a target protein. The design process is often guided by the crystal structure of the target protein, allowing for in silico docking studies to predict binding modes and affinities. nih.gov
Exploring Exit Vectors: The spirocyclic core provides multiple "exit vectors" or points for substitution. By strategically placing different functional groups at the nitrogen atom, the α-carbon of the lactam, or on the cyclobutane ring, chemists can create libraries of compounds for screening against various biological targets.
Physicochemical Property Modulation: The introduction of a spirocyclic center can improve key physicochemical properties of drug candidates, such as solubility and metabolic stability, by increasing their three-dimensionality and moving away from "flatland" aromatic structures. researchgate.net
| Derivative Class | Target Application | Design Principle | Reference Scaffold |
| Sigma-1 Receptor Antagonists | Neuropathic Pain | Structure-based design using protein co-crystal structure to optimize interactions in the binding pocket. | 2,6-Diazaspiro[3.4]octan-7-one nih.gov |
| Antimicrobial Agents | Infectious Diseases | Rational structural modulation of previously identified lead compounds to improve potency and explore structure-activity relationships. | Spiro-β-lactams nih.govfrontiersin.org |
| Enzyme Inhibitors | Various Diseases | The rigid scaffold can mimic peptide turns or present functional groups to interact with an enzyme's active site. | General principle for spirocycles in medicinal chemistry. researchgate.net |
Synergistic Application of Computational and Experimental Methodologies in Scaffold Exploration
The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating the exploration of novel chemical scaffolds like this compound. nih.gov This synergistic approach allows for the prediction of molecular properties and reaction outcomes, thereby guiding and refining experimental efforts.
Future directions for this integrated approach include:
Predicting Reaction Feasibility and Selectivity: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can be used to model reaction mechanisms, calculate activation energies for competing pathways, and predict the stereochemical outcome of asymmetric reactions. This can help chemists select the most promising synthetic routes and catalyst systems before extensive experimental work is undertaken.
Scaffold Generation and Analysis: Computational tools can be used to analyze large virtual libraries of compounds, classifying them based on their core structures or "scaffolds." nih.govsemanticscholar.org This allows for the identification of novel and promising scaffolds, like this compound, within the vastness of chemical space and helps associate them with specific biological activities. nih.gov
Conformational Analysis and Property Prediction: The biological activity of a molecule is intimately linked to its three-dimensional shape. Computational methods, such as molecular mechanics and molecular dynamics, can predict the preferred conformations of this compound derivatives. In a study on related spiro-lactams, conformational and superimposition computational studies were used to compare the pharmacophoric features of different ring sizes. nih.gov These models can also predict key drug-like properties, guiding the design of molecules with improved pharmacological profiles.
By combining the predictive power of computational chemistry with the practical insights of experimental synthesis, researchers can more efficiently navigate the challenges and opportunities presented by the unique chemistry of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Azaspiro[3.4]octan-6-one with high purity, and how can its spirocyclic structure be validated?
- Synthesis : The compound is typically synthesized via annulation reactions. For example, cyclopentane or four-membered ring annulation strategies using readily available starting materials (e.g., ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate derivatives) minimize the need for extensive purification . Key factors include optimizing reaction conditions (solvent, temperature, catalyst) to avoid side products like over-oxidized or dimerized byproducts.
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the spirocyclic structure. For instance, ¹H NMR can distinguish the unique proton environments in the fused bicyclic system, while HRMS confirms the molecular formula (C₇H₁₀NO; MW 126.16) .
Q. How should researchers design a literature review to identify gaps in the application of this compound in medicinal chemistry?
- Use databases like PubMed and Reaxys to search for terms such as "azaspiro compounds," "enzyme modulation," and "spirocyclic amines." Prioritize peer-reviewed articles over patents to focus on mechanistic insights. Cross-reference citations in foundational papers (e.g., studies on EGFR inhibitors or γ-butyrolactone derivatives) to trace evolving hypotheses . Highlight unresolved questions, such as the compound’s selectivity for specific enzyme isoforms or its pharmacokinetic limitations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction yields during the synthesis of this compound derivatives?
- Contradiction Analysis : If yields vary between 40% and 75% for the same reaction, systematically test variables:
- Catalyst Loading : Compare palladium-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .
- Purification Methods : Evaluate column chromatography vs. recrystallization for removing impurities (e.g., unreacted starting materials) .
- Analytical Validation : Use LC-MS to quantify side products and adjust stoichiometry or reaction time accordingly .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Employ Density Functional Theory (DFT) to calculate electrophilicity indices at specific atoms (e.g., the carbonyl carbon in the 6-position). Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic routes. Software like Gaussian or ORCA can model transition states, while molecular docking studies (AutoDock Vina) may predict binding affinities to biological targets like proteases .
Q. What methodologies are recommended for studying the enzymatic inhibition mechanisms of this compound derivatives?
- Kinetic Assays : Use fluorogenic substrates (e.g., peptide-AMC conjugates) to measure inhibition constants (Kᵢ) against serine hydrolases. Compare IC₅₀ values under varying pH and temperature conditions .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to resolve binding modes via X-ray crystallography. Analyze hydrogen-bonding interactions with active-site residues (e.g., His57 or Asp102 in chymotrypsin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
